molecular formula C12H15ClOS2 B13758291 s-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate CAS No. 6276-38-6

s-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate

Cat. No.: B13758291
CAS No.: 6276-38-6
M. Wt: 274.8 g/mol
InChI Key: FHUDJQHLWFHMMM-UHFFFAOYSA-N
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Description

S-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate is a chemical compound with the molecular formula C12H15ClOS2 It is known for its unique structure, which includes a phenylethanethioate group and a chloroethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate typically involves the reaction of 2-chloroethanethiol with phenylethanethioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

S-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which S-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloroethylsulfanyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This can result in the modulation of biological pathways and the exertion of therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **S-{2-[(2-Chloroethyl)sulfanyl]ethyl} ethanethioate
  • **S-{2-[(2-Chloroethyl)sulfanyl]ethyl} methylthioate

Uniqueness

S-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate is unique due to its phenylethanethioate group, which imparts distinct chemical and biological properties

Properties

CAS No.

6276-38-6

Molecular Formula

C12H15ClOS2

Molecular Weight

274.8 g/mol

IUPAC Name

S-[2-(2-chloroethylsulfanyl)ethyl] 2-phenylethanethioate

InChI

InChI=1S/C12H15ClOS2/c13-6-7-15-8-9-16-12(14)10-11-4-2-1-3-5-11/h1-5H,6-10H2

InChI Key

FHUDJQHLWFHMMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)SCCSCCCl

Origin of Product

United States

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